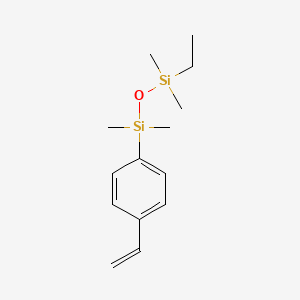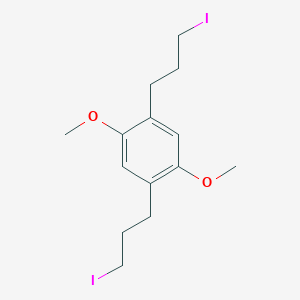
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C14H20I2O2 It is a derivative of benzene, where two iodine atoms are attached to the propyl groups at the 1 and 4 positions, and two methoxy groups are attached at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-bis(3-hydroxypropyl)-2,5-dimethoxybenzene. The hydroxy groups are first converted to iodide groups using reagents such as iodine and phosphorus trichloride under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-bis(3-aminopropyl)-2,5-dimethoxybenzene or 1,4-bis(3-thiopropyl)-2,5-dimethoxybenzene.
Oxidation: Formation of 1,4-bis(3-oxopropyl)-2,5-dimethoxybenzene.
Reduction: Formation of 1,4-bis(3-propyl)-2,5-dimethoxybenzene.
科学的研究の応用
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene depends on its application. In biological systems, it may interact with cellular components through its iodine atoms, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the modulation of biological pathways and cellular responses .
類似化合物との比較
Similar Compounds
1,4-Bis(3-bromopropyl)-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(3-chloropropyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of iodine.
1,4-Bis(3-fluoropropyl)-2,5-dimethoxybenzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and potential for forming stronger interactions with biological molecules, making it valuable in specific applications such as radiolabeling and drug development .
特性
CAS番号 |
105020-54-0 |
|---|---|
分子式 |
C14H20I2O2 |
分子量 |
474.12 g/mol |
IUPAC名 |
1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C14H20I2O2/c1-17-13-9-12(6-4-8-16)14(18-2)10-11(13)5-3-7-15/h9-10H,3-8H2,1-2H3 |
InChIキー |
ZQGKWHRRIGCKHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCCI)OC)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


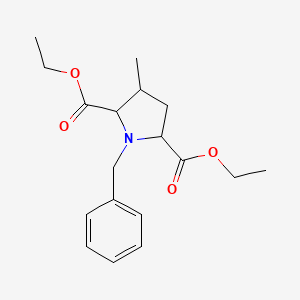
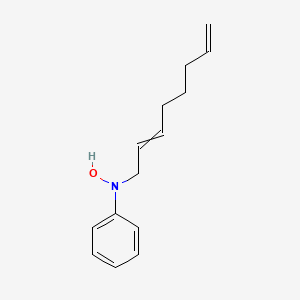
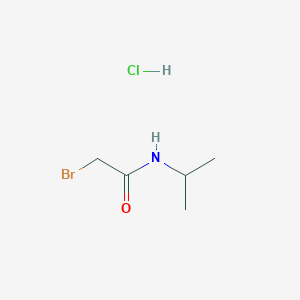
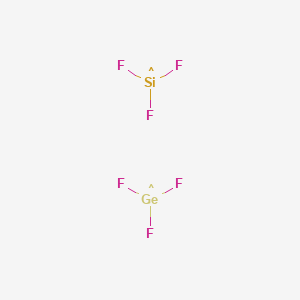
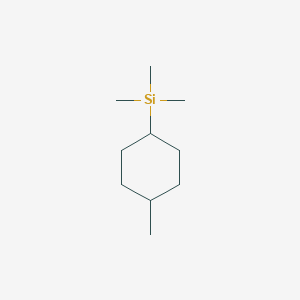
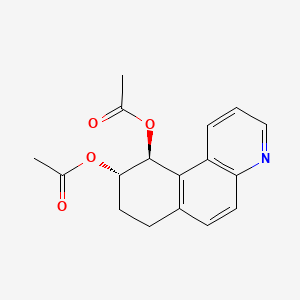
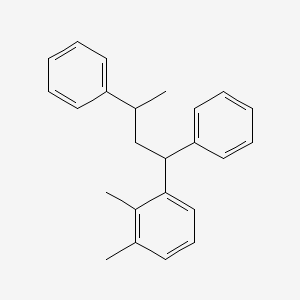
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)

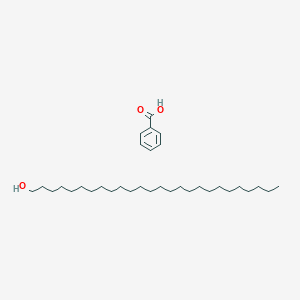
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
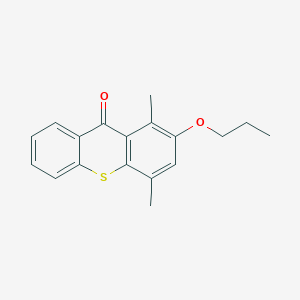
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
